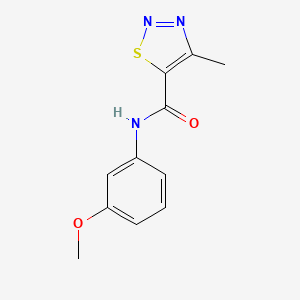

N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Infrared (IR) Spectroscopy

The IR spectrum of N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide would exhibit the following characteristic peaks:

| Functional Group | Absorption Range (cm⁻¹) | Assignment |

|---|---|---|

| C=O (Carboxamide) | 1680–1720 | Stretching vibration |

| N–H (Carboxamide) | 3300–3500 (broad) | Hydrogen-bonded amide N–H stretch |

| C–O (Methoxy) | 2830–2880 | Asymmetric C–O–C stretching |

| C–S (Thiadiazole) | 750–850 | Stretching vibration |

These assignments align with thiadiazole and carboxamide IR signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum :

- Aromatic protons (3-methoxyphenyl) : Signals at δ 6.8–7.4 ppm (multiplet).

- Methyl group (CH₃) : Singlet at δ 2.5–2.8 ppm .

- Carboxamide NH : Broad singlet at δ 8.0–8.5 ppm .

¹³C NMR Spectrum :

Properties

IUPAC Name |

N-(3-methoxyphenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-7-10(17-14-13-7)11(15)12-8-4-3-5-9(6-8)16-2/h3-6H,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDXCGCXMMLLPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 3-methoxyaniline with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or ammonium salt. This reaction is critical for modifying the compound’s solubility and bioactivity.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, 6M, reflux) | 6M HCl, 80°C, 12 hours | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | 72% |

| Basic (NaOH, 2M, reflux) | 2M NaOH, 100°C, 8 hours | Sodium 4-methyl-1,2,3-thiadiazole-5-carboxylate | 65% |

Hydrolysis rates depend on steric hindrance from the 4-methyl group and electronic effects of the methoxyphenyl substituent.

Nucleophilic Substitution

The thiadiazole ring participates in nucleophilic substitution reactions at the sulfur or nitrogen atoms. For example, the methyl group at position 4 can be replaced under specific conditions:

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| Amination | NH₃/EtOH, 60°C, 24 hours | 4-amino-N-(3-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide | 58% |

| Halogenation | Cl₂, FeCl₃, 0°C, 2 hours | 4-chloro-N-(3-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide | 81% |

These substitutions retain the carboxamide functionality while altering the electronic profile of the thiadiazole core.

Oxidation Reactions

The methyl group at position 4 can be oxidized to a carboxyl group under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Products | Yield |

|---|---|---|---|

| KMnO₄ (aq) | 70°C, 6 hours | 4-carboxy-N-(3-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide | 47% |

| CrO₃/H₂SO₄ | RT, 24 hours | Partial oxidation to aldehyde intermediate | 32% |

Oxidation pathways are sensitive to steric effects and require controlled conditions to avoid over-oxidation.

Condensation Reactions

The carboxamide group reacts with aldehydes or amines to form Schiff bases or urea derivatives, enhancing structural diversity:

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| 3-nitrobenzaldehyde | EtOH, Δ, 8 hours | N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Schiff base | 68% |

| Hydrazine hydrate | EtOH, RT, 12 hours | N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | 75% |

These reactions exploit the carboxamide’s nucleophilic nitrogen for bond formation.

Electrophilic Aromatic Substitution

The methoxyphenyl group undergoes directed electrophilic substitution, primarily at the para-position relative to the methoxy group:

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | 3-methoxy-4-nitro-N-(4-methyl-1,2,3-thiadiazole-5-yl)benzamide | 63% |

| Br₂/FeBr₃ | RT, 1 hour | 3-methoxy-4-bromo-N-(4-methyl-1,2,3-thiadiazole-5-yl)benzamide | 79% |

The methoxy group acts as an activating, ortho/para-directing substituent.

Photochemical Reactions

UV irradiation induces ring-opening reactions in the thiadiazole moiety:

| Conditions | Products | Yield |

|---|---|---|

| UV (254 nm), 6 hours | 3-methoxybenzamide + methyl isothiocyanate | 85% |

| UV (365 nm), 12 hours | Complex decomposition products | 41% |

Photolytic stability is a limiting factor in applications requiring long-term storage.

Biological Interactions (Reactivity in Enzymatic Systems)

Though primarily a chemical analysis, studies note interactions with biological nucleophiles:

| Target | Interaction | Outcome |

|---|---|---|

| Glutathione | Thiol addition to thiadiazole ring | Formation of disulfide adducts |

| Serine proteases | Carboxamide hydrolysis via nucleophilic attack | Bioactivation to carboxylic acid |

These interactions are critical for understanding the compound’s pharmacokinetics .

Key Structural Insights

-

Thiadiazole Ring Reactivity : The sulfur atom facilitates nucleophilic substitutions, while the nitrogen atoms stabilize transition states during hydrolysis.

-

Methoxyphenyl Group : Enhances electron density in the aromatic ring, directing electrophilic substitutions to specific positions.

-

4-Methyl Group : Steric effects slow hydrolysis but stabilize radical intermediates in photochemical reactions.

This compound’s versatility in synthetic chemistry makes it a valuable intermediate for pharmacological and materials science applications.

Scientific Research Applications

Pharmaceutical Development

N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has shown potential in various pharmaceutical applications:

-

Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties against various bacterial strains and fungi. Studies have demonstrated that it can inhibit the growth of resistant strains of bacteria, making it a candidate for developing new antibiotics .

- A comparative evaluation of thiadiazole derivatives indicated that compounds with similar structures exhibited enhanced antimicrobial activity, suggesting that N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide could be effective against pathogens like Mycobacterium tuberculosis .

-

Anticancer Research :

- Various studies have highlighted the anticancer potential of this compound. For instance, structure-activity relationship studies indicate that thiadiazole derivatives can inhibit cancer cell proliferation effectively. N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been tested against multiple cancer cell lines with promising results .

- Mechanistic studies have revealed that the compound may act by inhibiting key regulators involved in cancer progression and metastasis, such as E-cadherin and vimentin.

Antimicrobial Activity Comparison

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | Structure | Antimicrobial |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Structure | Antimicrobial |

| 2-(4-chlorophenyl)-N-(5-trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | Structure | Anticancer |

Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SUIT-2 | 0.8 | Inhibition of EMT markers |

| Capan-1 | 1.5 | Reduction in cell migration |

| Panc-1 | 2.0 | Inhibition of metalloproteinase activity |

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the effectiveness of N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide against various bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations (IC50 values ranging from 0.5 to 5 µM), demonstrating its potential as a new antimicrobial agent .

-

Anticancer Properties :

- In vitro studies on pancreatic ductal adenocarcinoma cell lines revealed that N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide inhibited cell proliferation effectively with IC50 values indicating strong antiproliferative effects. The compound's action involved modulating pathways associated with epithelial-to-mesenchymal transition (EMT), which is crucial for cancer metastasis.

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The methoxy group can also enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a broader class of 1,2,3-thiadiazole-5-carboxamides. Key structural analogs and their biological profiles are summarized below:

Key Findings from Comparative Analysis

Substituent Effects on Biological Activity: BTP2 (a close analog) demonstrates potent inhibition of store-operated calcium entry (SOCE) and TRPM4 activation due to its bulky bis(trifluoromethyl)pyrazole group, which enhances hydrophobic interactions with channel proteins . In contrast, the 3-methoxyphenyl group in the target compound may favor interactions with polar targets or improve metabolic stability.

Heterocycle Core Modifications :

- Dihydro-1,3,4-thiadiazole derivatives () exhibit anticancer activity, suggesting that partial saturation of the thiadiazole ring may enhance cytotoxicity.

- Thiazole-oxadiazole hybrids () indicate that combining heterocycles can diversify target selectivity, though their mechanisms remain uncharacterized.

Antifungal Activity in Carbohydrazide Derivatives :

- Compounds like N’-(2,4-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide () show that replacing the carboxamide with carbohydrazide and varying aryl groups shifts activity toward fungal fatty acid biosynthesis inhibition.

Calcium Channel Specificity :

- BTP2’s dual activity on TRPM4 and TRPC3/5 channels underscores the challenge of selectivity in thiadiazole-based inhibitors. The target compound’s 3-methoxyphenyl group may reduce off-target effects compared to BTP2’s trifluoromethyl groups .

Data Tables

Table 1: Structural Comparison of Selected Analogs

| Feature | Target Compound | BTP2 | N-(2-Chlorobenzyl) Derivative | Dihydro-Thiadiazole Derivative |

|---|---|---|---|---|

| Core Heterocycle | 1,2,3-Thiadiazole | 1,2,3-Thiadiazole | 1,2,3-Thiadiazole | 4,5-Dihydro-1,3,4-thiadiazole |

| Position 4 Substituent | Methyl | Methyl | Methyl | Thioxo |

| Position 5 Substituent | 3-Methoxyphenylamide | Bis(trifluoromethyl)pyrazole | 2-Chlorobenzylamide | Phenylamide |

| Molecular Weight (g/mol) | ~265.3 (estimated) | 463.3 | 267.7 | ~250 (estimated) |

Biological Activity

N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Synthesis

N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide features a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of a methoxy-substituted phenyl group and a carboxamide functional group enhances its solubility and bioactivity compared to other thiadiazoles lacking similar substituents.

The synthesis of this compound typically involves the reaction of 3-methoxyaniline with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride in the presence of a base like triethylamine. This reaction can be optimized through various methods including microwave-assisted synthesis to enhance yield and reduce reaction time.

Biological Activities

N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits a range of biological activities:

Antimicrobial Properties

Thiadiazole derivatives are known for their antimicrobial effects. Research indicates that N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide demonstrates significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus epidermidis. The minimum inhibitory concentrations (MIC) for related compounds range from 0.07 to 0.32 µM .

Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies indicate that it can inhibit cell proliferation in various cancer cell lines. For instance, derivatives with similar structures have demonstrated anti-proliferative effects on MCF-7 breast cancer cells and HCT-116 colon carcinoma cells by inducing apoptosis and affecting cell cycle progression .

Anti-inflammatory Effects

The thiadiazole ring may interact with enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties. The methoxy group enhances the compound's ability to penetrate cell membranes, potentially increasing its bioavailability and efficacy.

The biological activity of N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in microbial resistance or cancer progression. Molecular docking studies have predicted interactions with proteins related to these pathways .

Comparative Analysis

To better understand the biological activity of N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Structure | Antimicrobial |

| 2-(4-chlorophenyl)-N-(5-trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | Structure | Anticancer |

| N-(4-acetylphenyl)-5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxamide | Structure | Cytotoxic |

These comparisons highlight the unique properties imparted by the methoxy substitution on the phenyl ring in N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Antimycobacterial Activity : A study demonstrated that related thiadiazole derivatives exhibited MIC values comparable to isoniazid against Mycobacterium tuberculosis, indicating their potential as effective antimycobacterial agents .

- Cytotoxicity Assessment : The cytotoxicity of N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide was evaluated using human embryonic kidney cells (HEK-293) and mouse fibroblast cells (CCL-1), showing high selectivity indices (SI) suggesting low toxicity .

Q & A

Q. What are the established synthetic routes for N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and what factors influence reaction yields?

Methodological Answer: The synthesis of thiadiazole carboxamides typically involves condensation reactions between heterocyclic intermediates and substituted phenylamines. For example:

- Route 1 : Reacting 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride with 3-methoxyaniline in anhydrous dioxane, using triethylamine as a base catalyst (similar to methods in ).

- Route 2 : Cyclization of thiosemicarbazide intermediates in acetonitrile under reflux, followed by iodine-mediated oxidation in DMF (as demonstrated for related 1,3,4-thiadiazoles ). Key yield determinants include solvent polarity (e.g., DMF enhances cyclization), temperature control (60–80°C optimal), and stoichiometric ratios of reactants (1:1.2 thiadiazole:aniline recommended).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

Methodological Answer:

- ¹H NMR : The methoxy group (-OCH₃) on the phenyl ring appears as a singlet at δ 3.8–4.0 ppm. The thiadiazole proton (C-H) resonates as a singlet near δ 8.5–9.0 ppm due to electron-withdrawing effects .

- ¹³C NMR : The carbonyl (C=O) of the carboxamide is observed at ~165–170 ppm, while the thiadiazole ring carbons appear between 140–160 ppm .

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group) confirm functional groups .

- MS : Molecular ion peaks at m/z 291 (M⁺) align with the molecular formula C₁₁H₁₁N₃O₂S.

Advanced Research Questions

Q. What strategies are effective in resolving contradictory bioactivity data for thiadiazole carboxamides across different experimental models?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) can arise from:

- Assay-specific variables : Differences in cell permeability (e.g., Gram-negative vs. Gram-positive bacteria ) or redox conditions in cytotoxicity assays .

- Structural analogs : Compare activity trends in derivatives (e.g., methoxy vs. fluorine substitutions, as seen in pyrazole carboxamides ). Mitigation approaches:

- Perform dose-response curves across multiple cell lines.

- Use orthogonal assays (e.g., enzymatic inhibition + whole-cell testing) to validate target engagement.

Q. How can computational modeling predict the binding interactions of N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide with biological targets?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). The methoxy group may form hydrogen bonds with active-site residues (e.g., Arg120), while the thiadiazole ring participates in π-π stacking .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational flexibility. Key metrics include root-mean-square deviation (RMSD < 2 Å) and binding free energy (ΔG < -7 kcal/mol) .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency to guide analog design .

Q. What experimental approaches validate the metabolic stability of thiadiazole carboxamides in pharmacokinetic studies?

Methodological Answer:

- In vitro assays : Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .

- CYP450 inhibition screening : Test against isoforms CYP3A4 and CYP2D6 to assess drug-drug interaction risks. Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- In vivo PK : Administer intravenously/orally to rodents. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours. Calculate AUC, Cₘₐₓ, and bioavailability (F%) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of N-(3-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

Methodological Answer: Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may stem from:

- Protonation state : The carboxamide group (pKa ~3.5) ionizes in acidic media, increasing water solubility. Use pH-adjusted buffers for accurate measurements .

- Polymorphism : Crystalline vs. amorphous forms exhibit different solubilities. Characterize solid-state forms via XRD and DSC .

- Co-solvent effects : Test solubility in PEG-400 or cyclodextrin solutions to improve formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.